molecular formula C16H16N2O3S B2599137 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1903129-54-3

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2599137
CAS No.: 1903129-54-3
M. Wt: 316.38
InChI Key: HGDUQVZCVUMTDM-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. Its structure incorporates a benzofuran moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Benzofuran derivatives have demonstrated significant potential as anticancer agents, with structure-activity relationship (SAR) studies indicating that specific substitutions can enhance potency and selectivity towards cancer cells . Furthermore, benzofuran-based compounds are investigated for applications in treating central nervous system (CNS) disorders and hyper-proliferative diseases, making this core structure a valuable template in oncology and neuroscience research . The integration of a thiophene-urea functional group adds a distinct heterocyclic dimension, potentially influencing the molecule's binding affinity and selectivity towards enzymatic targets. This compound is supplied exclusively for laboratory research to investigate its mechanism of action, pharmacokinetic properties, and efficacy in in vitro and in vivo disease models. It is intended for use by qualified researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-16(20,10-17-15(19)18-14-7-4-8-22-14)13-9-11-5-2-3-6-12(11)21-13/h2-9,20H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDUQVZCVUMTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Introduction of the Hydroxypropyl Group: The benzofuran derivative is then reacted with an epoxide to introduce the hydroxypropyl group.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the reaction of a dicarbonyl compound with elemental sulfur.

    Coupling of Benzofuran and Thiophene Rings: The benzofuran and thiophene derivatives are coupled using a suitable coupling reagent, such as a palladium catalyst.

    Formation of the Urea Moiety: Finally, the urea moiety is introduced by reacting the coupled product with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran and thiophene rings.

    Reduction: Reduced forms of the compound, potentially altering the urea moiety.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzofuran and thiophene rings contribute to its binding affinity and specificity, while the urea moiety may facilitate hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Analogs with Benzofuran Moieties

Compound A : Benzofuran-2-one derivatives (e.g., from )

  • Structure : Benzofuran-2-one core without urea or thiophene groups.
  • Properties : Demonstrated antioxidant activity via DPPH assay and cyclic voltammetry .

Compound B: 1-(5-((5-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylthio)methyl)-2-(substituted aryl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (from )

  • Structure : Complex benzofuran-oxadiazole hybrids.
  • Properties : Synthesized in high yields; evaluated for antimicrobial activity .

Urea Derivatives with Heterocyclic Substituents

Compound C: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (from )

  • Structure: Tetrahydrobenzo[b]thiophene core with cyano and benzoyl groups.
  • Properties : Structural focus on saturated thiophene rings, which may reduce aromaticity compared to the target compound’s thiophen-2-yl group .

Compound D : 1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea (from )

  • Structure : Benzimidazole and nitro-substituted phenyl groups.
  • Comparison : The target compound’s thiophene and benzofuran substituents are less electron-withdrawing, which might favor redox-mediated activities (e.g., antioxidant effects) over nitro-group-associated toxicity.

Hydroxypropyl-Containing Analogues

Compound E : Pesticidal derivatives (e.g., 1-(2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazol-5(4H)-one from )

  • Structure : Hydroxypropyl group with chlorinated aromatic rings.
  • Properties : Designed for pesticidal activity, leveraging halogen atoms for bioactivity .
  • Comparison: The target compound lacks halogen substituents, suggesting a different mechanism of action, possibly less cytotoxic but more tailored to non-pesticidal applications.

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogs, direct experimental data on its properties are absent in the provided evidence. Future studies should prioritize:

  • Activity Screening : Antioxidant (via DPPH/voltammetry) and antimicrobial assays .
  • Solubility Studies : Impact of hydroxypropyl and thiophene groups on pharmacokinetics .
  • Synthetic Optimization : Leveraging high-yield methods from benzofuran-oxadiazole hybrids .

This analysis underscores the importance of substituent-driven design in tuning molecular properties, positioning 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea as a promising candidate for further functional characterization.

Biological Activity

The compound 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea (CAS Number: 1903129-54-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, with a molecular weight of 316.4 g/mol. The structure features a benzofuran moiety, a hydroxypropyl group, and a thiophene ring, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃S
Molecular Weight316.4 g/mol
CAS Number1903129-54-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzofuran and thiophene moieties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of similar compounds on FaDu hypopharyngeal tumor cells. The results indicated that modifications in the structure significantly influenced the cytotoxicity, with some derivatives demonstrating superior activity compared to standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Research Findings on Neuroprotection

In vitro studies demonstrated that certain benzofuran derivatives exhibited potent inhibitory activity against AChE and BuChE, suggesting their potential as therapeutic agents for cognitive disorders .

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been explored. Thiophene-containing compounds are known for their ability to disrupt microbial cell membranes.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)
Benzofuran Derivative AE. coli15
Benzofuran Derivative BS. aureus18
1-(2-(Benzofuran-2-yl)...P. aeruginosa12

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes like AChE contributes to its neuroprotective effects.
  • Apoptosis Induction : Structural features allow for interaction with cellular pathways leading to apoptosis in cancer cells.
  • Membrane Disruption : The thiophene ring enhances the compound's ability to penetrate microbial membranes, leading to cell lysis.

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